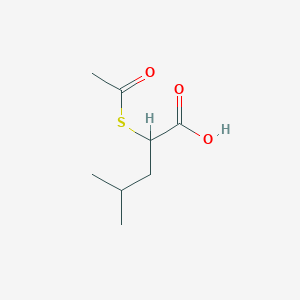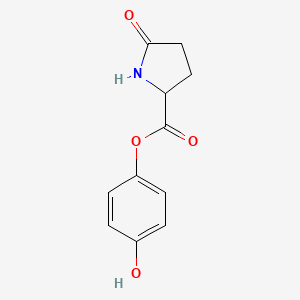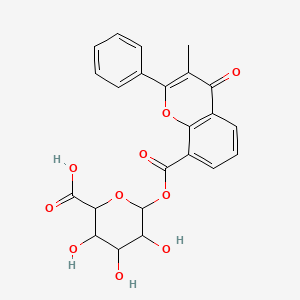![molecular formula C25H27NO2 B12320900 (E)-alpha-Methyl-beta-[[4-[2-(methylamino)ethoxy]phenyl]phenylmethylene]benzeneethanol](/img/structure/B12320900.png)
(E)-alpha-Methyl-beta-[[4-[2-(methylamino)ethoxy]phenyl]phenylmethylene]benzeneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-alpha-Methyl-beta-[[4-[2-(methylamino)ethoxy]phenyl]phenylmethylene]benzeneethanol is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-alpha-Methyl-beta-[[4-[2-(methylamino)ethoxy]phenyl]phenylmethylene]benzeneethanol typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenylmethylene intermediate, followed by the introduction of the methylaminoethoxy group. The final step involves the addition of the alpha-methyl group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-alpha-Methyl-beta-[[4-[2-(methylamino)ethoxy]phenyl]phenylmethylene]benzeneethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives.
Scientific Research Applications
(E)-alpha-Methyl-beta-[[4-[2-(methylamino)ethoxy]phenyl]phenylmethylene]benzeneethanol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-alpha-Methyl-beta-[[4-[2-(methylamino)ethoxy]phenyl]phenylmethylene]benzeneethanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biochemical effects, including the modulation of signaling pathways and the alteration of cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares a similar structure with (E)-alpha-Methyl-beta-[[4-[2-(methylamino)ethoxy]phenyl]phenylmethylene]benzeneethanol, but with different functional groups.
Trifluorotoluene: Another compound with a similar aromatic structure but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H27NO2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(Z)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol |
InChI |
InChI=1S/C25H27NO2/c1-19(27)24(20-9-5-3-6-10-20)25(21-11-7-4-8-12-21)22-13-15-23(16-14-22)28-18-17-26-2/h3-16,19,26-27H,17-18H2,1-2H3/b25-24+ |
InChI Key |
GREXPZNIZPCGIV-OCOZRVBESA-N |
Isomeric SMILES |
CC(/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3)O |
Canonical SMILES |
CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12320825.png)
![11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320829.png)
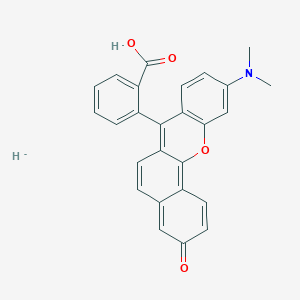
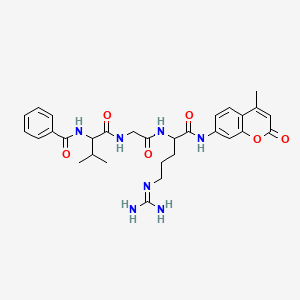
![(1S,6R,8S,9R,11R,12S,15S,16R,19R,20S,21R)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.0^{3,12.0^{6,11.0^{16,21]tricos-3-ene-8,9,19-triol](/img/structure/B12320850.png)
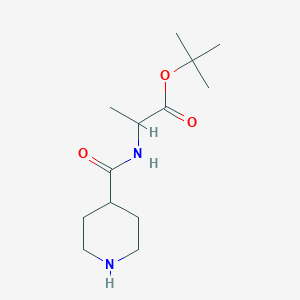
![17-Acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12320864.png)
![16-Methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),9,13,16-pentaen-15-one](/img/structure/B12320866.png)
![3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid](/img/structure/B12320874.png)
![4,4',6-Trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohexan]-3'-ene-2',3-dione](/img/structure/B12320875.png)
![2-(17-Hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl)acetonitrile](/img/structure/B12320887.png)
